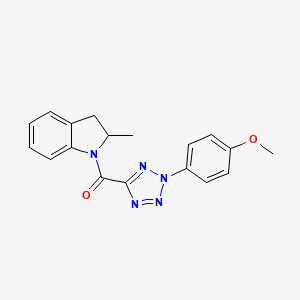

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone

Description

(2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a methanone derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a 2-methylindolinyl moiety.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)tetrazol-5-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-11-13-5-3-4-6-16(13)22(12)18(24)17-19-21-23(20-17)14-7-9-15(25-2)10-8-14/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUGTVJIXVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from an appropriate nitrile precursor using sodium azide under acidic conditions. The indoline moiety can be synthesized separately through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

The final step involves coupling the tetrazole and indoline fragments. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and in-line purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its dual functionality allows it to interact with various biological targets.

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, potentially leading to applications in treating diseases where enzyme activity is dysregulated.

- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The biological activity of the compound is attributed to its ability to interact with molecular targets:

- Tetrazole Ring : Mimics carboxylate groups in amino acids, allowing binding to enzyme active sites.

- Indoline Moiety : Interacts with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

This interaction profile suggests that the compound could modulate the activity of various enzymes or receptors, leading to potential therapeutic benefits.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure can be leveraged to create innovative materials for use in electronics or photonics.

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds within the tetrazole and indoline classes:

- Anticonvulsant Activity : Research has shown that derivatives of tetrazoles exhibit anticonvulsant properties, indicating potential applications in epilepsy treatment .

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects through modulation of signaling pathways involved in inflammation .

- Drug Delivery Systems : Nanoparticle-based drug delivery systems utilizing tetrazole derivatives have demonstrated efficacy in targeting cancer cells .

Mechanism of Action

The mechanism by which (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites. The indoline moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing molecular features, physicochemical properties, and biological activities:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Biological Activity/Notes |

|---|---|---|---|---|

| (2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone | C₂₃H₂₀N₄O₂ | 400.44 | Tetrazole ring, 4-methoxyphenyl, 2-methylindolinyl | Potential CNS activity (inferred from indole derivatives) |

| 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone | C₂₃H₁₇ClN₂O₂S | 420.91 | Thiazol ring, chloro substituent, methoxyphenyl | Antitumor properties (structural analogs reported in and ) |

| (2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone | C₁₇H₁₄ClN₃OS | 343.83 | Thiazol, anilino, chlorophenyl | Antitumor applications (explicitly cited in ) |

| [4-(4-Methoxyphenyl)piperazin-1-yl][2-(3-methoxyphenyl)quinolin-4-yl]methanone | C₂₈H₂₆N₃O₃ | 452.53 | Piperazine, quinoline, dual methoxyphenyl | Possible CNS targets (piperazine enhances solubility and binding) |

Key Differences and Implications

Core Heterocycle: Tetrazole vs. Thiazol/Triazole: The tetrazole ring in the target compound offers superior metabolic stability compared to thiazol or triazole cores, which are more prone to enzymatic degradation. However, thiazol-containing analogs (e.g., ) exhibit notable antitumor activity, likely due to their ability to interact with kinase domains . Pyridine Derivatives: Compounds like those in incorporate pyridine rings with ethynyl linkages, enhancing π-π stacking interactions but reducing solubility .

Substituent Effects: 4-Methoxyphenyl Group: This group is conserved across multiple analogs () and contributes to lipophilicity, aiding membrane permeability. However, its electron-donating methoxy group may reduce electrophilic reactivity compared to chloro-substituted analogs () . 2-Methylindolinyl vs. Piperazine/Quinoline: The 2-methylindolinyl group in the target compound likely improves CNS bioavailability compared to bulkier groups like piperazine-quinoline hybrids (), which may favor peripheral targets .

Synthetic Accessibility: The target compound’s synthesis (as inferred from ) involves multi-step reactions with palladium catalysts and Sonogashira couplings, similar to pyridine derivatives in . However, thiazol-based analogs () are synthesized via simpler α-halogenated ketone alkylation, offering higher yields .

Biological Activity

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a complex organic molecule that integrates a tetrazole ring with an indoline structure, which is of significant interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular formula for this compound is , and it features both a tetrazole and an indoline moiety. The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrazole ring from a nitrile precursor using sodium azide under acidic conditions. The indoline moiety is synthesized through Fischer indole synthesis, followed by coupling through condensation reactions facilitated by reagents like EDCI in organic solvents such as dichloromethane.

The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets:

- Tetrazole Ring : It can mimic carboxylate groups in amino acids, allowing binding to enzyme active sites.

- Indoline Moiety : This part may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that tetrazole compounds often exhibit antimicrobial properties. For example, derivatives containing the 4-methoxyphenyl group have shown potent activity against various bacterial strains. In vitro studies have demonstrated that related tetrazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their effects on cancer cell lines, showing significant cytotoxicity. For instance, tetrazole derivatives have been reported to induce apoptosis in various cancer cells through mechanisms involving the modulation of cell signaling pathways .

Neuroprotective Effects

Given the indoline structure's prevalence in neuroactive compounds, there is interest in exploring the neuroprotective effects of this molecule. Preliminary studies suggest that related indoline derivatives may exhibit anticonvulsant properties and could be beneficial in treating neurological disorders .

Comparative Analysis

The unique combination of tetrazole and indoline pharmacophores in this compound allows for a broader range of biological activities compared to compounds that contain only one of these moieties.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Losartan | Tetrazole | Antihypertensive |

| Indomethacin | Indoline | Anti-inflammatory |

| (This Compound) | Tetrazole-Indoline | Antimicrobial, Anticancer |

Case Studies and Research Findings

- Antimicrobial Study : A series of tetrazole compounds were synthesized and tested against Enterococcus faecalis, revealing that modifications such as adding a 4-methoxyphenyl group significantly enhanced antimicrobial activity .

- Cytotoxicity Assessment : In studies evaluating cytotoxic effects on human melanoma cells, derivatives similar to this compound showed IC50 values indicating strong potential for further development as anticancer agents .

- Neuroactivity Exploration : Research into related indoline derivatives has shown promising results in seizure models, suggesting that this compound may also provide neuroprotective benefits .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Elevated temperatures (e.g., 120°C) for cyclization reactions, as seen in analogous tetrazole and indoline syntheses .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while chlorinated solvents aid in intermediate purification .

- Catalysts : Palladium-based catalysts for coupling reactions and phosphorous oxychloride for cyclization steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680–1720 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, indoline methyl at δ 1.2–1.5 ppm). ¹³C NMR resolves carbonyl (δ 165–175 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar methanone derivatives .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for tetrazole or indoline motifs (e.g., kinases, GPCRs).

- Docking Software : Use AutoDock Vina or Schrödinger Suite for binding pose analysis. Adjust parameters for flexible ligand docking to account for tetrazole ring tautomerism .

- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

- Case Study : Analogous compounds showed strong binding to ATP pockets in kinases via hydrogen bonding with methoxy and carbonyl groups .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC correlations can distinguish between tetrazole C-5 and indoline carbonyl carbons .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in the tetrazole ring .

- Dynamic NMR : Assess temperature-dependent shifts to identify tautomeric equilibria (e.g., 2H- vs. 1H-tetrazole forms) .

- Crystallographic Validation : Resolve ambiguities in NOESY or IR data by comparing with X-ray structures .

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites. The methoxy phenyl group shows high electrophilicity (f⁺ > 0.1), while the tetrazole N-2 position is nucleophilic .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis stability .

- TD-DFT : Model UV-Vis spectra (λmax ~ 280–320 nm) to correlate with experimental data and assess electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.